molecular formula C13H17N3O4S B2773891 3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one CAS No. 1219913-80-0

3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B2773891
CAS RN: 1219913-80-0
M. Wt: 311.36
InChI Key: BQRWTEKWVJFZTR-UHFFFAOYSA-N
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Description

3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one, also known as CSPC, is a chemical compound that has been widely studied for its potential therapeutic applications. CSPC belongs to the class of piperazine derivatives and has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

Carbonic Anhydrase Inhibition for Anticancer Applications

A study by Sławiński et al. (2013) demonstrated the synthesis of heterocyclic 4-substituted pyridine-3-sulfonamides, which were investigated as inhibitors of zinc enzyme carbonic anhydrase (CA), including cytosolic CA I and II, and tumor-associated isozymes CA IX and XII. These compounds, including structures similar to “3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one,” exhibited significant inhibitory activity against these isozymes, suggesting potential applications in anticancer therapy due to their ability to inhibit tumor-associated enzymes (Sławiński et al., 2013).

Drug Delivery Systems

Mattsson et al. (2010) explored the self-assembly and inclusion of mono-substituted pyrenyl derivatives within a water-soluble metalla-cage for drug delivery purposes. Compounds structurally related to “3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one” were included, highlighting the potential of such structures in creating water-soluble compounds that can encapsulate hydrophobic drugs for targeted delivery, with applications in cancer treatment (Mattsson et al., 2010).

Synthesis and Biological Activity

The synthesis and antimicrobial studies of new pyridine derivatives, as researched by Patel and Agravat (2009), demonstrate the antimicrobial potential of compounds with structural elements similar to “3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one.” These compounds exhibited considerable antibacterial activity, indicating their relevance in the development of new antimicrobial agents (Patel & Agravat, 2009).

Antifungal Activity

Darandale et al. (2013) reported on the novel amalgamation of 1,2,3-triazoles, piperidines, and thieno pyridine rings, evaluating their antifungal activity. The synthesized compounds, sharing core structural features with “3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one,” showed moderate to good antifungal activity against various fungal strains, including Aspergillus flavus and Cryptococcus neoformans. This suggests potential applications in developing new antifungal agents (Darandale et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the RET (c-RET) protein , a receptor tyrosine kinase . This protein plays a crucial role in cell growth and differentiation .

Mode of Action

The compound acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity . This results in the disruption of cell signaling pathways that are mediated by the RET protein .

Biochemical Pathways

The inhibition of the RET protein affects several biochemical pathways. Primarily, it disrupts the RET signaling pathway , which is involved in cell growth and differentiation . The downstream effects of this disruption can lead to the inhibition of cell proliferation, particularly in cells that have certain RET mutations .

Pharmacokinetics

The compound has good solubility in DMSO, with a concentration of at least 100 mg/mL . It is insoluble in water . The compound’s boiling point is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 . These properties may affect its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cell proliferation . This is particularly effective in cells that have certain RET mutations . In in vivo studies, the compound has been shown to effectively inhibit the growth of tumors driven by various RET mutations and fusions, without inhibiting VEGFR2 .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, its solubility can be affected by the solvent used . Furthermore, its stability may be affected by storage conditions . The compound should be stored at 4°C for optimal stability .

properties

IUPAC Name

3-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4S/c17-12-11(2-1-5-14-12)13(18)15-6-8-16(9-7-15)21(19,20)10-3-4-10/h1-2,5,10H,3-4,6-9H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRWTEKWVJFZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)pyridin-2(1H)-one

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